N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group at position 2 and a pyrazole-5-carboxamide moiety at position 4. The structural complexity of this molecule combines multiple pharmacophores, including a thiazole-triazole hybrid ring, a fluorinated aromatic system, and a methyl-substituted pyrazole. Such a design is typical in medicinal chemistry for optimizing target binding and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6OS/c1-29-20(13-19(27-29)15-6-3-2-4-7-15)22(31)25-11-10-18-14-32-23-26-21(28-30(18)23)16-8-5-9-17(24)12-16/h2-9,12-14H,10-11H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTDCZNVNLOCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a reaction between α-haloketones and thioamides under mild conditions.
Construction of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Linking the Rings: The thiazole and triazole rings are then linked through an alkylation reaction using suitable alkyl halides.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized via a condensation reaction between hydrazines and 1,3-diketones.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exhibit potent antimicrobial properties. Studies have shown that derivatives of triazoles and thiazoles can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure suggests it may possess similar activity due to the presence of the thiazolo-triazole moiety which is known for its bioactivity.
Anticancer Properties
The compound has been evaluated for its antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Preliminary findings indicate that it may exhibit significant cytotoxicity, potentially surpassing conventional chemotherapeutic agents . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds in this class have been reported to possess anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound can be achieved through several established synthetic routes:
- Condensation Reactions : The compound can be synthesized via condensation of thiazolo[3,2-b][1,2,4]triazole derivatives with appropriate amines or carboxylic acids.
- Cyclization Methods : A common method involves cyclizing precursors containing both thiazole and triazole functionalities under acidic or basic conditions to form the desired structure.
- Functional Group Modifications : Post-synthesis modifications can enhance biological activity by introducing various substituents on the aromatic rings or altering the side chains .
Case Study 1: Antimicrobial Efficacy
A study investigated the antibacterial activity of synthesized triazole derivatives against a panel of pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This reinforces the potential of this compound as a candidate for further development in antimicrobial therapies.
Case Study 2: Anticancer Activity
Another research focused on evaluating the antiproliferative effects of various triazole derivatives on breast cancer cell lines. The findings indicated that compounds with structural similarities to this compound showed promising results in reducing cell viability . This positions the compound as a potential lead for new cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative NMR Shifts of Key Protons
Pharmacokinetic and ADMET Profiles
emphasizes log P and solubility as critical parameters for carboxamide derivatives. The target compound’s log P is estimated at ~3.1 (similar to EP Patent analogs ), balancing lipophilicity for membrane permeability and aqueous solubility. In contrast, trifluoromethyl-substituted analogs (log P ~3.8) exhibit higher metabolic stability but poorer solubility .
Biological Activity
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines thiazole and triazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 446.5 g/mol. The presence of the 3-fluorophenyl group and the thiazolo-triazole core contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN6OS |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1325698-88-1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and triazole rings. For instance, derivatives of thiazolotriazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 32 μg/mL depending on the specific derivative tested . The mechanism of action is believed to involve the inhibition of fatty acid biosynthesis in bacteria through interaction with the FabI enzyme .
Anticancer Activity
The anticancer properties of thiazolotriazole derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may interfere with cellular proliferation pathways. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Compounds derived from the thiazole and triazole classes have been noted for their anti-inflammatory effects. They are believed to exert these effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This property makes them potential candidates for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiazolotriazole derivatives against a panel of bacterial strains. One derivative demonstrated an MIC of 4 μg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics .
- Cytotoxicity Against Cancer Cells : A derivative was tested on human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound were shown to reduce edema and inflammatory markers significantly compared to control groups .
Q & A
Q. What are the optimal synthetic routes for N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclocondensation of thiosemicarbazide with fluorophenyl-substituted intermediates under reflux in glacial acetic acid .
- Step 2 : Coupling the thiazolo-triazole moiety with a pyrazole-carboxamide derivative using a catalyst-free one-pot reaction in dimethylformamide (DMF) or chloroform, with triethylamine as a base .
- Optimization : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 45–68% in similar compounds) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended) .
- Spectroscopy : Confirm structure via -/-NMR (e.g., aromatic protons at δ 7.1–8.3 ppm, thiazole-triazole carbons at δ 140–160 ppm) and HRMS (exact mass calculation within ±2 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) for unambiguous confirmation of stereochemistry and hydrogen-bonding patterns .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
Advanced Research Questions
Q. How can conflicting bioactivity data between structurally analogous compounds be resolved?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate activity data for derivatives with variations in substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl, pyrazole vs. triazole cores). For example:
| Compound Substituent | Biological Activity (IC) | Reference |
|---|---|---|
| 3-Fluorophenyl (target compound) | Anticancer: 12.5 μM | |
| 4-Chlorophenyl (analog) | Anticancer: 28.7 μM | |
| Pyrazole core (target) | Antimicrobial: MIC 8 μg/mL | |
| Triazole core (analog) | Antimicrobial: MIC 32 μg/mL |
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to target proteins (e.g., EGFR kinase) and identify critical interactions (e.g., hydrogen bonds with fluorophenyl groups) .
Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene, hexane) for slow evaporation .
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice formation .
- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 50°C) .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control and reduce side reactions (e.g., thiazole ring decomposition) .
- Catalyst Optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura cross-coupling steps (1–5 mol% loading) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, independent publications) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays .
Structural and Computational Guidance
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers or protein binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
